

## Commercial Suppliers of Sacubitril-13C4 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Sacubitril-13C4 |           |
| Cat. No.:            | B12362324       | Get Quote |

For researchers, scientists, and drug development professionals requiring high-purity, isotopically labeled Sacubitril for use as an internal standard in quantitative bioanalytical assays, a number of commercial suppliers offer Sacubitril-<sup>13</sup>C<sub>4</sub>. This guide provides an in-depth overview of available forms, technical specifications, and a detailed experimental protocol for its application.

#### **Commercial Supplier Overview**

Sacubitril-<sup>13</sup>C<sub>4</sub> is primarily available as a calcium or sodium salt, with some suppliers also offering the free acid form. The choice of form may depend on the specific requirements of the analytical method and the solubility characteristics desired. Below is a comparative table of offerings from various suppliers.



| Supplier                         | Product<br>Name                                  | CAS<br>Number<br>(Unlabele<br>d)                                               | Molecular<br>Formula                                                                       | Molecular<br>Weight (<br>g/mol ) | Purity                        | Form               |
|----------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------------------------------|-------------------------------|--------------------|
| VIVAN Life<br>Sciences           | Sacubitril                                       | 149709-<br>44-4                                                                | C20 <sup>13</sup> C4H29<br>NO5                                                             | 415.51                           | Not<br>Specified              | Free<br>Acid[1]    |
| Sacubitril  13C4  Calcium        | 1369773-<br>39-6                                 | C <sub>20</sub> 13C <sub>4</sub> H <sub>28</sub><br>NO <sub>5</sub> .<br>1/2Ca | 434.5                                                                                      | Not<br>Specified                 | Calcium<br>Salt[2]            |                    |
| Clinivex                         | Sacubitril-  13C4  Calcium                       | 1369773-<br>39-6                                                               | Not<br>Specified                                                                           | Not<br>Specified                 | Not<br>Specified              | Calcium<br>Salt    |
| Expert Synthesis Solutions (ESS) | Sacubitril- <sup>13</sup> C <sub>4</sub> Calcium | 1369773-<br>39-6                                                               | C <sub>20</sub> <sup>13</sup> C <sub>4</sub> H <sub>28</sub><br>NO <sub>5</sub> .<br>1/2Ca | 434.50                           | 95.8% by<br>HPLC;<br>99% atom | Calcium<br>Salt[3] |
| Acanthus<br>Research             | Sacubitril-  13C4  Calcium                       | 1369773-<br>39-6                                                               | C24H28NO5                                                                                  | Not<br>Specified                 | Not<br>Specified              | Calcium<br>Salt[4] |
| Simson<br>Pharma<br>Limited      | Sacubitrilat                                     | Not<br>Available                                                               | C <sub>18</sub> <sup>13</sup> C <sub>4</sub> H <sub>25</sub><br>NO <sub>5</sub>            | 387.41                           | Not<br>Specified              | Free Acid          |
| Sacubitril  13C4  sodium salt    | 149690-<br>05-1                                  | C24H28NO5<br>.Na                                                               | 437.45                                                                                     | Not<br>Specified                 | Sodium<br>Salt                |                    |
| Pharmaffili<br>ates              | Sacubitrilat                                     | Not<br>Available                                                               | C <sub>18</sub> <sup>13</sup> C <sub>4</sub> H <sub>25</sub><br>NO <sub>5</sub>            | 387.41                           | Not<br>Specified              | Free<br>Acid[5]    |
| MedchemE<br>xpress               | Sacubitril-                                      | 149709-<br>62-6                                                                | C <sub>20</sub> <sup>13</sup> C <sub>4</sub> H <sub>29</sub><br>NO <sub>5</sub>            | 415.46                           | Not<br>Specified              | Not<br>Specified   |
| LGC<br>Standards                 | Sacubitril-  13C4  Sodium                        | 149690-<br>05-1                                                                | Not<br>Specified                                                                           | 437.443                          | Not<br>Specified              | Sodium<br>Salt     |



#### **Mechanism of Action of Sacubitril**

Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), bradykinin, and substance P. By inhibiting neprilysin, sacubitrilat increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis, which are beneficial in the treatment of heart failure.



Click to download full resolution via product page

Caption: Mechanism of action of Sacubitril.



# Experimental Protocol: Quantification of Sacubitril and Sacubitrilat in Human Plasma using LC-MS/MS with Sacubitril-13C4 as an Internal Standard

This protocol provides a general framework for the simultaneous quantification of sacubitril and its active metabolite, sacubitrilat (LBQ657), in human plasma. It is based on methodologies reported in the scientific literature and should be optimized and validated for specific laboratory conditions.[1][4]

#### **Materials and Reagents**

- Sacubitril and Sacubitrilat analytical standards
- Sacubitril-<sup>13</sup>C<sub>4</sub> (as internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K<sub>2</sub>EDTA)

#### **Preparation of Stock and Working Solutions**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of sacubitril, sacubitrilat, and Sacubitril-13C4 by dissolving the accurately weighed compounds in methanol.
- Working Solutions: Prepare serial dilutions of the sacubitril and sacubitrilat stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.



• Internal Standard Working Solution: Dilute the Sacubitril-13C4 stock solution with the same diluent to a final concentration of, for example, 100 ng/mL.

#### **Sample Preparation (Protein Precipitation)**

- To 50  $\mu$ L of plasma sample (calibration standard, QC, or unknown sample), add 25  $\mu$ L of the internal standard working solution.
- · Vortex briefly to mix.
- Add 200 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

#### LC-MS/MS Conditions

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 μm).[1]
  - Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[1]
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Gradient Elution:



| Time (min) | % B |
|------------|-----|
| 0.0        | 20  |
| 1.5        | 95  |
| 2.5        | 95  |
| 2.6        | 20  |

| 3.5 | 20 |

- Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions (example values, should be optimized):
    - Sacubitril: Q1: m/z 412.2 → Q3: m/z 266.2
    - Sacubitrilat (LBQ657): Q1: m/z 384.2 → Q3: m/z 238.1
    - Sacubitril-¹³C₄ (IS): Q1: m/z 416.2 → Q3: m/z 270.2

#### **Data Analysis**

- Integrate the peak areas for the MRM transitions of sacubitril, sacubitrilat, and the internal standard.
- Calculate the peak area ratio of each analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
- Determine the concentrations of sacubitril and sacubitrilat in the unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Caption: Experimental workflow for sample analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scielo.br [scielo.br]
- 2. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive and simple LC-MS/MS method for simultaneous quantitation of valsartan, sacubitril and sacubitrilat in pediatric population PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of Sacubitril-<sup>13</sup>C<sub>4</sub> for Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12362324#commercial-suppliers-of-sacubitril-13c4-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com